

Application Notes: Cell-based Assays for Measuring Pam3CSK4 TFA Activity

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Compound of Interest		
Compound Name:	Pam3CSK4 TFA	
Cat. No.:	B10786076	Get Quote

Introduction

Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[2][3] Activation of the TLR2/TLR1 complex by Pam3CSK4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn induces the expression of various pro-inflammatory cytokines and chemokines.[4][5] This document provides detailed protocols for cell-based assays to measure the activity of **Pam3CSK4 TFA**, a trifluoroacetate salt of Pam3CSK4.

These assays are critical for researchers in immunology, infectious disease, and drug development for studying innate immune responses, screening for TLR2/TLR1 antagonists, and evaluating the potency of vaccine adjuvants.

Mechanism of Action: TLR2/TLR1 Signaling Pathway

Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 on the cell surface.[1] This binding event recruits intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88).[4] MyD88 then recruits and activates IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).[4] This leads to the activation of the IKK (IκB kinase) complex, which phosphorylates and triggers the degradation of the inhibitory protein IκB. The degradation of IκB allows for the nuclear translocation of NF-κB, where it binds

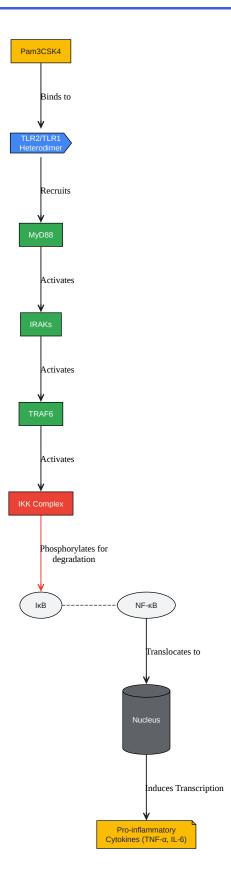




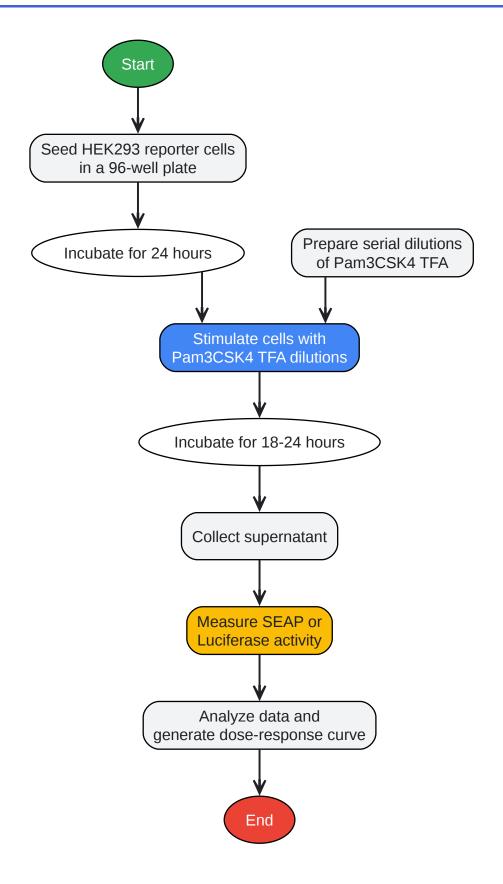


to specific DNA response elements in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF- α and IL-6.[4]









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